Fenaminstrobin(E/ZMixture)

Plant Pathology Fungicide Toxicology Tomato Disease Management

Procurement based solely on FRAC Group 11 class membership risks suboptimal disease control-strobilurins are not interchangeable. Fenaminstrobin (E/Z Mixture) is differentiated by quantitative field and in vitro evidence: • 7.9× higher in vitro potency vs. Alternaria solani compared to propineb (EC50 1.5140 vs. 11.9888 mg/L) • Synergistic co-toxicity with difenoconazole (coefficient up to 182.70) for gummy stem blight • Rice blast control at 100 g a.i./ha matching tricyclazole at 200 g a.i./ha when co-formulated with tebuconazole Supplied with full analytical documentation for formulation development and residue studies.

Molecular Formula C21H21Cl2N3O3
Molecular Weight 434.3 g/mol
Cat. No. B1258392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenaminstrobin(E/ZMixture)
Synonyms2-propenylidene)amino)oxy)methyl)-alpha-(methoxyimino)-N-methyl-, (alpha-E)-
diclofenoxystrobin
fenaminstrobin
SYP-1620
Molecular FormulaC21H21Cl2N3O3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20-
InChIKeyRBWGTZRSEOIHFD-UHZXMWPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenaminstrobin Baseline Characterization


Fenaminstrobin (CAS 366815-39-6, development code SYP-1620) is a methoxyiminoacetamide strobilurin fungicide classified under FRAC Group 11 (Quinone outside Inhibitors, QoI) [1]. It acts by inhibiting mitochondrial respiration at the cytochrome bc1 complex in fungi [2]. The compound exists as an E/Z isomeric mixture across three double bonds (two C=N oxime linkages and one C=C bond), with the commercial product supplied as the isomer mixture [3]. Fenaminstrobin was developed by Shenyang Research Institute of Chemical Industry (SRICI) and officially registered in China in 2009 [4]. It is approved for use on cereals (wheat, rice), fruits, vegetables, and ornamentals, targeting diseases including wheat rust, powdery mildew, Botrytis cinerea, rice blast, and rice sheath blight [5].

FRAC Group 11 QoI: mitochondrial respiration inhibitor at cytochrome bc1 complex
E/Z isomeric mixture across three double bonds; supplied as isomer mixture
Registered for use on cereals, fruits, vegetables, and ornamentals; targets rusts, powdery mildew, Botrytis, rice blast, sheath blight

Fenaminstrobin In-Class Substitution Limitations


Although all strobilurin fungicides share the same FRAC Group 11 classification and QoI mode of action, they are not interchangeable in procurement or field application without supporting comparative efficacy data. Within the strobilurin class, substantial variation exists in recommended active ingredient dosage rates [1], and differential sensitivity across pathogen developmental stages has been documented among structurally distinct QoI members [2]. Furthermore, fenaminstrobin demonstrates pathogen-specific EC50 values and field application rates that diverge from those of other registered strobilurins such as azoxystrobin, pyraclostrobin, and kresoxim-methyl [3]. Procurement decisions based solely on class-level assumptions risk suboptimal disease control or unnecessary cost inefficiency. The quantitative evidence below substantiates fenaminstrobin's specific performance characteristics that differentiate it from both in-class and out-of-class alternatives.

Same FRAC Group 11 classification does not guarantee equivalent field performance across strobilurins; pathogen sensitivity and dosage vary substantially.
Fenaminstrobin's EC50 values and recommended application rates differ from azoxystrobin, pyraclostrobin, and kresoxim-methyl; class-level substitution may lead to suboptimal disease control or cost inefficiency.
Differential sensitivity across pathogen developmental stages exists among QoI members; supporting comparative efficacy data is required before interchange.

Fenaminstrobin Comparative Efficacy Evidence


In Vitro Potency vs. Propineb (Tomato Early Blight)

Fenaminstrobin exhibits approximately 7.9-fold higher potency against Alternaria solani (tomato early blight pathogen) compared to the multi-site protectant fungicide propineb [1]. The EC50 value of fenaminstrobin alone (1.5140 mg·L⁻¹) is substantially lower than that of propineb alone (11.9888 mg·L⁻¹) under identical spore germination assay conditions [1]. This quantitative potency advantage supports fenaminstrobin's use as the QoI component in combination or rotation programs.

In vitro potency vs. propineb
Head-to-head
EC50: 1.51 mg/L (fenaminstrobin) vs. 11.99 mg/L (propineb) — 7.9-fold higher potency
Supports reduced-rate mixture context for early blight control.
Spore germination assay, Alternaria solani.
Plant Pathology Fungicide Toxicology Tomato Disease Management

In Vitro Potency vs. Difenoconazole (Gummy Stem Blight)

In direct comparative testing against Mycosphaerella melonis (watermelon gummy stem blight pathogen), the triazole fungicide difenoconazole exhibited approximately 80-fold higher in vitro potency than fenaminstrobin alone [1]. The EC50 of fenaminstrobin was 17.6 mg/L, while difenoconazole alone showed an EC50 of 0.22 mg/L [1]. However, the combination of fenaminstrobin with difenoconazole at ratios of 5:1, 3:1, and 1:1 demonstrated synergistic co-toxicity (co-toxicity coefficients of 182.70, 134.63, and 124.16, respectively) [1]. Field efficacy tests confirmed that the 24% fenaminstrobin·difenoconazole suspension concentrate provided effective control when sprayed at 200-400 mg/L [1].

In vitro potency vs. difenoconazole
Head-to-head
EC50: 17.6 mg/L (fenaminstrobin) vs. 0.22 mg/L (difenoconazole); mixtures show synergism (co-toxicity coefficient up to 182.70)
Indicates fenaminstrobin functions as a mixture partner, not a standalone replacement for triazoles against gummy stem blight.
Toxic media method, Mycosphaerella melonis.
Plant Pathology Cucurbit Disease Control Fungicide Co-toxicity

Baseline Sensitivity in Botrytis cinerea

Baseline sensitivity testing of 108 Botrytis cinerea isolates from Jiangsu Province, China, established mean EC50 values for fenaminstrobin (SYP-1620) of 0.0130 ± 0.0109 μg/mL for mycelial growth and 0.01147 ± 0.0062 μg/mL for spore germination [1]. These values represent the pre-resistance baseline for this pathogen population against fenaminstrobin. The study also confirmed that protective application was superior to curative application on both strawberry and cucumber leaves in vivo [1]. Resistance to fenaminstrobin was associated with the G143A mutation in the cytochrome b gene, consistent with cross-resistance expectations for FRAC Group 11 fungicides [1][2].

Baseline sensitivity in B. cinerea
Reported
Mean EC50: 0.0130 μg/mL (mycelial) / 0.0115 μg/mL (spore); protective application more effective than curative
Establishes pre-resistance baseline for resistance monitoring.
108 isolates, Jiangsu Province; G143A mutation associated with resistance.
Plant Pathology Fungicide Resistance Botrytis Management

Field Efficacy: Mixtures vs. Standard Fungicides in Rice

Field trials demonstrated that a 20% fenaminstrobin·tebuconazole suspension concentrate applied at 100 g a.i./ha achieved equivalent control efficacy to the standard reference fungicide tricyclazole 75% WP applied at 200 g a.i./ha (double the active ingredient rate) for rice blast control [1]. In rice sheath blight field trials, 20% fenaminstrobin·tebuconazole SC at 900 mL/ha provided 92.80% disease index control efficacy 14 days after final application, with an associated yield increase of 7.81% [2]. For rice false smut (Ustilaginoidea virens), a mixture of difenoconazole and fenaminstrobin at 9:1 ratio exhibited an EC50 of 0.11 μg/mL with a co-toxicity coefficient of 182.91, and field application at 180 g a.i./ha achieved diseased panicle control efficacy of 79.89% and diseased grain control of 81.94%, numerically exceeding 5% fenaminstrobin aqueous solution alone at 75 g/ha [3].

Field efficacy vs. tricyclazole
Head-to-head
20% fenaminstrobin·tebuconazole SC at 100 g a.i./ha achieved equivalent rice blast control as tricyclazole 75% WP at 200 g a.i./ha
Supports reduced active ingredient rate without loss of field performance.
Sheath blight control 92.80%, yield increase 7.81% in field trials.
Plant Pathology Rice Disease Management Field Efficacy Trials

Dosage Comparison Across Strobilurins

A comprehensive analysis of registered strobilurin fungicide recommended dosages in China revealed substantial variation among active ingredients [1]. Azoxystrobin was found to have exceptionally large recommended dosage ranges: 195.00-637.50 g/ha for brown patch control in lawns and 52.50-499.88 g/ha for banded sclerotial blight in paddy, with differences between highest and lowest dosages of 3-fold and 9-fold, respectively [1]. The highest recommended dosage among all 11 strobilurins analyzed was 1153.80 g/ha for coumoxystrobin controlling apple rot [1]. The study concluded that azoxystrobin and kresoxim-methyl recommended dosages were higher than those of other strobilurin fungicides for controlling various plant diseases [1]. Fenaminstrobin was included in the analysis and was not among the highest-dosage strobilurins, indicating comparatively efficient active ingredient utilization for its registered use patterns [1].

Dosage comparison across strobilurins
Source review
Fenaminstrobin generally not among highest-dosage strobilurins; azoxystrobin ranges up to 9-fold variation within same crop–pathogen combination
Supports selection where lower AI input aligns with IPM and pesticide reduction goals.
Analysis of 11 strobilurins, China registration data.
Agricultural Economics Pesticide Regulation Dosage Optimization

Photodegradation and Isomerization Profile

Fenaminstrobin exhibits stability in water and soil under dark conditions but undergoes substantial degradation when exposed to simulated sunlight, primarily due to the formation of photo-isomers [1]. Ten transformation products were identified via high-resolution mass spectrometry, with pathways involving hydration, hydrolysis of chlorobenzene and oxime-ether, and redox reactions [1]. Eco-toxicity assessments integrating ECOSAR predictions with experimental data revealed that certain transformation products remain highly toxic to aquatic organisms, though ecological risk decreases over the course of transformation [1]. Residue field trials in peanut ecosystems showed fenaminstrobin half-lives of 1.3-10 days in peanut plant and 5.5-20 days in soil [2]. Residues in peanut kernels were <0.004 mg/kg, with risk quotients indicating negligible human dietary risk at recommended application rates [2].

Photodegradation & isomerization
Reported
Half-lives: 1.3–10 days (plant), 5.5–20 days (soil); photo-isomer formation under simulated sunlight; kernel residues
Informs environmental risk assessment and pre-harvest interval decisions.
Ten transformation products identified; ecotoxicity assessed via ECOSAR.
Environmental Chemistry Pesticide Fate Photolysis

Fenaminstrobin Application Scenarios


Rice Disease Control with Tebuconazole

Based on field trial evidence showing that 20% fenaminstrobin·tebuconazole SC at 100 g a.i./ha achieves equivalent rice blast control to tricyclazole at 200 g a.i./ha [5], and provides 92.80% sheath blight control with 7.81% yield increase [2], this mixture is indicated for rice production systems prioritizing reduced pesticide input per hectare while maintaining robust disease suppression. The synergistic combination leverages fenaminstrobin's QoI activity and tebuconazole's DMI activity, offering dual-site action for resistance management.

Tomato Early Blight Control with Propineb

Fenaminstrobin's 7.9-fold higher in vitro potency against Alternaria solani compared to propineb (EC50 1.5140 vs. 11.9888 mg·L⁻¹) [5] supports its use as the high-activity component in protective spray programs for tomato early blight. The documented synergistic effects across multiple mixing ratios (1:1 through 1:9) [5] enable flexible formulation options. Field recommendations of 480-960 g/ha for the 60% WG formulation [5] provide a validated application framework.

Gummy Stem Blight Control with Difenoconazole

Despite fenaminstrobin's relatively high standalone EC50 of 17.6 mg/L against Mycosphaerella melonis, its combination with difenoconazole at 5:1, 3:1, or 1:1 ratios produces synergistic co-toxicity (coefficient up to 182.70) [5]. Field application of 24% fenaminstrobin·difenoconazole SC at 200-400 mg/L provides effective gummy stem blight control [5]. This scenario applies where triazole monotherapy may face resistance pressure and a complementary QoI partner offers both enhanced efficacy and resistance management benefits.

Peanut Disease Protection with Low Residue Profile

Residue field trial data demonstrating fenaminstrobin half-lives of 1.3-10 days in plant tissue and 5.5-20 days in soil, with kernel residues remaining below 0.004 mg/kg under recommended agricultural practices [5], support applications in peanut production systems with stringent maximum residue limit (MRL) compliance requirements. The negligible human dietary risk quotient [5] provides documentation for regulatory submissions and food safety assurance programs.

Application
Selection Property
Validation Focus
Rice blast & sheath blight management
Synergistic mixture with DMI triazole (tebuconazole)
Field efficacy at reduced active ingredient rate
Tomato early blight control
High intrinsic activity compared to multi-site protectants
Mixture ratio flexibility and protective spray program fit
Gummy stem blight (watermelon) control
QoI-DMI synergistic mixture partner
Co-toxicity coefficient and field application rate validation
Peanut disease protection with low residue
Short plant/soil half-life and low kernel residue
MRL compliance and dietary risk assessment documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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